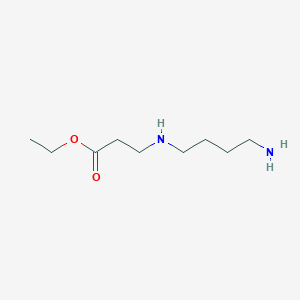
Ethyl 3-(4-aminobutylamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-aminobutylamino)propanoate is a chemical compound that belongs to the family of amino acid derivatives. It is synthesized through a multistep process that involves the reaction of several chemical reagents. This compound has gained significant attention in the scientific community due to its potential applications in a wide range of fields, including drug discovery, biochemistry, and molecular biology.
作用機序
The mechanism of action of Ethyl 3-(4-aminobutylamino)propanoate is not fully understood, but it is thought to act by modifying the structure and function of proteins and peptides. It has been shown to inhibit the activity of several enzymes, including proteases and kinases, which are involved in a wide range of biological processes.
生化学的および生理学的効果
Ethyl 3-(4-aminobutylamino)propanoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been shown to modulate the immune system and to have neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of Ethyl 3-(4-aminobutylamino)propanoate is its versatility. It can be used as a building block in the synthesis of more complex compounds, and it can be used to modify proteins and peptides. Additionally, it has been shown to have activity against several disease targets. However, one of the main limitations of Ethyl 3-(4-aminobutylamino)propanoate is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of Ethyl 3-(4-aminobutylamino)propanoate. One direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another direction is the study of the compound's potential use in drug discovery, particularly for the treatment of cancer and inflammatory diseases. Additionally, the compound's potential use in the modification of proteins and peptides could be further explored, as this could have implications for the development of new therapeutics and diagnostics. Finally, the compound's potential toxicity could be further studied to better understand its safety profile and to identify any potential side effects.
合成法
The synthesis of Ethyl 3-(4-aminobutylamino)propanoate involves a multistep process that starts with the reaction of ethyl acetoacetate and 1,4-dibromobutane. The resulting product is then reacted with hydrazine hydrate to form the corresponding hydrazone. This hydrazone is then reacted with ethyl chloroformate to form the final product, Ethyl 3-(4-aminobutylamino)propanoate.
科学的研究の応用
Ethyl 3-(4-aminobutylamino)propanoate has potential applications in a wide range of scientific fields. It has been studied for its potential use as a drug discovery tool, as it has been shown to have activity against several disease targets. It has also been studied for its potential use in biochemistry and molecular biology, as it can be used to modify proteins and peptides. Additionally, it has been used as a building block in the synthesis of more complex compounds.
特性
CAS番号 |
16545-40-7 |
|---|---|
製品名 |
Ethyl 3-(4-aminobutylamino)propanoate |
分子式 |
C9H20N2O2 |
分子量 |
188.27 g/mol |
IUPAC名 |
ethyl 3-(4-aminobutylamino)propanoate |
InChI |
InChI=1S/C9H20N2O2/c1-2-13-9(12)5-8-11-7-4-3-6-10/h11H,2-8,10H2,1H3 |
InChIキー |
SNCCVKSVZSNIEV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCNCCCCN |
正規SMILES |
CCOC(=O)CCNCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



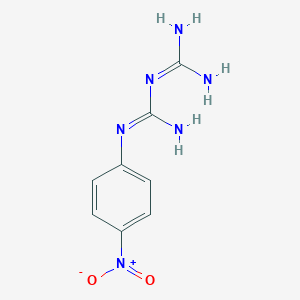
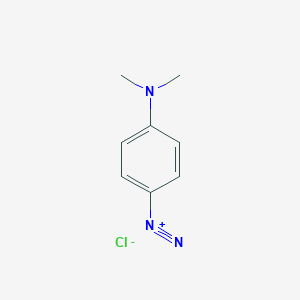
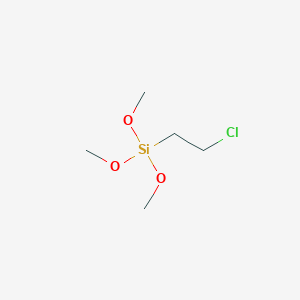
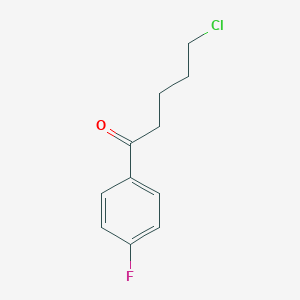

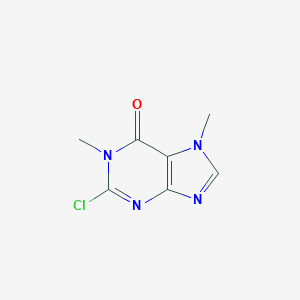

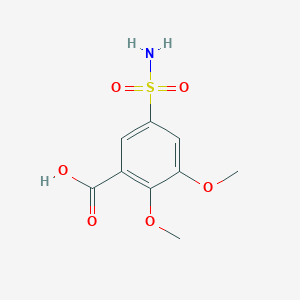
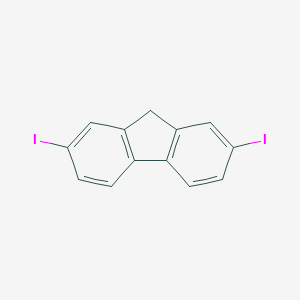
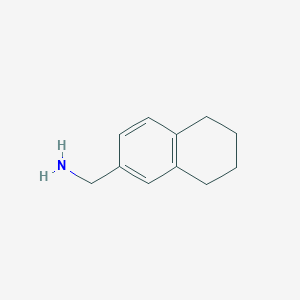
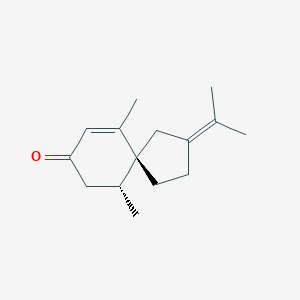
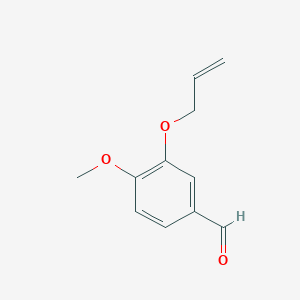
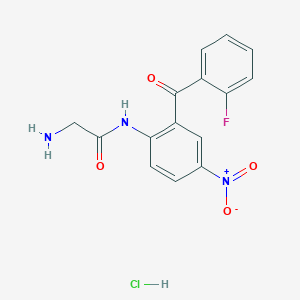
![5,9-Dimethyl-furo[3,2-g]chromen-7-one](/img/structure/B95139.png)